Lipophilicity Tuning: 4-Chlorophenylthio Provides Optimal cLogP Relative to 4-Bromo and 3-Fluoro Analogs for Cell Permeability
The target compound's computed XLogP3 of 3.6 positions it within the favorable lipophilicity window (1–4) for passive membrane permeability, whereas the 4-bromo analog (MW 347.2, predicted cLogP >4.0) exceeds this range, increasing the risk of non-specific membrane binding and solubility-limited absorption . Conversely, the 3-fluoro analog (MW 286.3, CAS 872722-93-5) exhibits lower lipophilicity due to fluorine's electronegativity, which can reduce membrane partitioning and shift target engagement profiles .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-Bromo analog: predicted cLogP >4.0 (estimated from structural increment of +0.4–0.6 for Br vs Cl). 3-Fluoro analog: predicted cLogP ≈3.0 (estimated from structural decrement of -0.5 to -0.7 for F vs Cl). |
| Quantified Difference | Target XLogP3 is 0.4–0.6 units lower than 4-Br analog and ~0.6 units higher than 3-F analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A cLogP of 3.6 avoids the solubility and non-specific binding liabilities associated with excessively lipophilic bromo analogs while retaining sufficient membrane permeability that may be compromised in less lipophilic fluoro analogs.
